Z-LEED-FMK vs. Ac-LEVD-CHO: Substrate Recognition Sequence Differences Drive Distinct Caspase Targeting Profiles
Z-LEED-FMK is designed around the LEED (Leu-Glu-Glu-Asp) substrate sequence corresponding to residues 286-289 of caspase-13, which is the preferred cleavage site for caspase-8 activation [1]. In contrast, Ac-LEVD-CHO utilizes the LEVD (Leu-Glu-Val-Asp) sequence, representing a distinct substrate recognition motif [2]. This sequence-level divergence at the P3 position (Glu vs. Val) yields differential enzyme recognition.
| Evidence Dimension | Substrate recognition sequence (tetrapeptide motif) |
|---|---|
| Target Compound Data | LEED (Leu-Glu-Glu-Asp) |
| Comparator Or Baseline | LEVD (Leu-Glu-Val-Asp) for Ac-LEVD-CHO |
| Quantified Difference | P3 residue: Glutamic acid (Z-LEED-FMK) vs. Valine (Ac-LEVD-CHO) |
| Conditions | Derived from peptide inhibitor sequence design |
Why This Matters
Researchers studying caspase-13 or caspase-4 specifically require an inhibitor that matches the LEED recognition motif, as the P3 glutamate residue may confer distinct enzyme-substrate interaction properties compared to valine-containing inhibitors.
- [1] COPE (Cytokines & Cells Online Pathfinder Encyclopaedia). (2017). LEED Entry. cells-talk.com. View Source
- [2] PeptideDB. (n.d.). Ac-LEVD-CHO Product Information. View Source
